Citronellol exhibits antimicrobial activity against various bacteria and fungi. Studies have shown its effectiveness against foodborne pathogens like Salmonella enterica and Escherichia coli []. Research also suggests its potential against fungal infections, including Candida albicans, a common cause of thrush []. However, further investigation is needed to determine its potential clinical applications for these purposes.
Research suggests that citronellol may possess anti-inflammatory and antioxidant properties. Studies have demonstrated its ability to reduce inflammation and oxidative stress in animal models []. These findings suggest its potential role in managing inflammatory conditions and protecting against oxidative damage, although further research is necessary to understand its efficacy and safety in humans.
Citronellol, also known as dihydrogeraniol, is a natural acyclic monoterpenoid with the molecular formula and a molecular weight of approximately 156.25 g/mol. It exists in two enantiomeric forms: (+)-citronellol, predominantly found in citronella oil from Cymbopogon nardus, and (−)-citronellol, which is abundant in rose oil and certain geranium oils. Both enantiomers contribute to the characteristic floral and citrus scents associated with perfumes and essential oils .
Citronellol exhibits several biological activities, including insect repellent properties, which make it a common ingredient in commercial insect repellents. It has also been studied for its antimicrobial effects against various pathogens. Some research indicates potential anti-inflammatory and antioxidant activities, although more studies are needed to fully elucidate these effects .
Citronellol is primarily synthesized through the hydrogenation of geraniol or nerol using copper chromite catalysts. Other methods include:
Citronellol is widely utilized in various industries:
Studies on the interactions of citronellol with biological systems indicate that it may influence metabolic pathways. For instance, metabolites of citronellol have been identified in urine samples following administration in animal studies. Research has shown that citronellol does not significantly activate certain cytochrome P450 enzymes associated with carcinogenicity, suggesting a relatively safe profile for human exposure .
Citronellol shares structural similarities with several other monoterpenoid alcohols. Here are some comparable compounds:
Compound | Formula | Common Sources | Unique Features |
---|---|---|---|
Geraniol | Rose oil, lemongrass | Precursor to citronellol; has a sweeter scent. | |
Nerol | Orange blossom oil | Isomer of geraniol; less common than geraniol. | |
Citronellal | Citronella oil | Oxidized form of citronellol; used in fragrances. | |
Linalool | Lavender oil | Known for its floral scent; used widely in perfumery. |
Uniqueness: Citronellol is distinguished by its specific occurrence in both citronella and rose oils, contributing to its unique olfactory profile that balances floral and citrus notes. Its insect-repelling properties further enhance its commercial value compared to similar compounds .
Citronellol was first identified in the late 19th century during investigations into rose and geranium essential oils. The (−)-enantiomer, characterized by its delicate rose aroma, was isolated from Pelargonium graveolens and Rosa damascena, while the (+)-form, prevalent in citronella oils (Cymbopogon nardus), was recognized for its citrus notes. Early industrial applications emerged in the 1920s, when partial hydrogenation of geraniol and citral became the primary synthetic route. By the mid-20th century, citronellol’s GRAS (Generally Recognized as Safe) status by the FDA solidified its role in food and cosmetic industries.
Citronellol occurs in diverse plant families, with notable concentrations in:
Table 1: Citronellol Content in Key Plant Species
Plant Species | Family | Citronellol Content (%) | Primary Enantiomer |
---|---|---|---|
Cymbopogon winterianus | Poaceae | 50.0 | (+)-citronellol |
Pelargonium graveolens | Geraniaceae | 55.0 | (−)-citronellol |
Rosa damascena | Rosaceae | 35.0 | (−)-citronellol |
The enantiomers of citronellol differ in bioactivity and fragrance:
Enantioselective synthesis remains a focus, with hydrogenation of geraniol using Raney nickel or palladium catalysts achieving >95% purity.
Citronellol functions as a phytochemical defense against herbivores and pathogens. In Cymbopogon, it deters insects via olfactory disruption, while in Pelargonium, it exhibits antifungal activity against Botrytis cinerea. The compound’s volatility facilitates indirect defense by attracting predatory insects, such as parasitoid wasps, to infested plants.
Recent advances include:
Citronellol biosynthesis in Pelargonium species involves a three-step pathway mediated by progesterone 5β-reductase and iridoid synthase-like enzymes (PRISE). These enzymes, termed PhCIRs (citral reductases), catalyze the reduction of citral to citronellal, which is subsequently converted to citronellol [1]. PRISE homologs belong to the short-chain dehydrogenase/reductase superfamily and exhibit dual substrate specificity, acting on both progesterone and monoterpene precursors like 8-oxogeranial [2]. Structural studies reveal a conserved catalytic site with a Rossmann-fold domain, enabling NAD(P)H-dependent reduction of α,β-unsaturated carbonyl groups [2].
PhCIRs demonstrate divergent stereoselectivity despite high sequence similarity. Wild-type PhCIR1 predominantly produces (S)-citronellal (92% enantiomeric excess), while PhCIR3 generates a racemic mixture [1]. Site-directed mutagenesis identified a critical phenylalanine residue at position 153 that governs stereochemical outcomes. Replacement with alanine (F153A) in PhCIR1 shifted selectivity toward (R)-citronellal, highlighting the role of aromatic stacking interactions in substrate positioning [1]. Molecular dynamics simulations corroborate that steric hindrance from this residue dictates the pro-R or pro-S hydride transfer during catalysis [2].
Phylogenetic reconstruction of 37 Pelargonium PRISE sequences resolved three clades with distinct functional specializations:
Citronellol countered rotenone-induced oxidative injury in a Parkinson’s disease rat model by restoring the antioxidant network and reducing lipid peroxidation [1]. Key biochemical outcomes are summarised in Table 1.
Oxidative-stress marker | Rotenone action | Citronellol co-treatment | Test statistic (F) | Significance |
---|---|---|---|---|
Nuclear factor erythroid 2–related factor 2 | ↓ | Re-established to control levels | 17.94 | p < 0.001 [1] |
Catalase activity | ↓ | Restored | 6.51 | p = 0.002 [1] |
Reduced glutathione | ↓ | Restored | 21.07 | p < 0.001 [1] |
Superoxide dismutase | ↓ | Restored | 22.98 | p < 0.001 [1] |
Malondialdehyde | ↑ | Normalised | 44.50 | p < 0.001 [1] |
In cerebral ischaemia models, pre-exposure to citronellol lowered brain malondialdehyde concentrations, increased reduced glutathione and limited infarct volume, confirming broad antioxidant efficacy under hypoxic-reperfusion stress [2].
The same Parkinson’s disease study showed pronounced dampening of neuroinflammation: citronellol suppressed microglial (ionised calcium-binding adaptor molecule-1) and astroglial (glial fibrillary acidic protein) activation and curtailed the surge of pro-inflammatory mediators (Table 2) [1].
Mediator or cell marker | Rotenone action | Citronellol effect | Test statistic (F) | Significance |
---|---|---|---|---|
Interleukin 1 beta | ↑ | ↓ | 54.47 | p < 0.001 [1] |
Interleukin 6 | ↑ | ↓ | 19.30 | p < 0.001 [1] |
Tumour necrosis factor alpha | ↑ | ↓ | 78.37 | p < 0.001 [1] |
Matrix metalloproteinase 9 | ↑ | ↓ | 140.78 | p < 0.001 [1] |
Inducible nitric-oxide synthase | ↑ | ↓ | 15.28 | p < 0.001 [1] |
Cyclo-oxygenase 2 | ↑ | ↓ | 30.60 | p < 0.001 [1] |
Citronellol produced comparable anti-inflammatory outcomes in experimental stroke: neuronal cultures and Middle Cerebral Artery Occlusion rats displayed lowered tumour necrosis factor alpha and interleukin 1 beta alongside improved neurological scores [2].
Tyrosine hydroxylase immunohistochemistry confirmed protection of substantia nigra pars compacta neurons and striatal fibres after citronellol co-treatment (Table 3) [1].
Dopaminergic endpoint | Rotenone loss | Citronellol rescue | Test statistic (F) | Significance |
---|---|---|---|---|
Tyrosine-hydroxylase-positive neurons | −56% | Restored towards control | 56.51 | p < 0.001 [1] |
Tyrosine-hydroxylase-positive striatal fibres | −69% | Restored | 319.92 | p < 0.001 [1] |
Cross-species investigations employing zebrafish, mice, human brain organoids and blood-brain barrier-on-chip platforms demonstrated that citronellol readily traverses the blood-brain barrier and accumulates in neural tissue [3] [4]. Quantitative measurements showed brain concentrations exceeding peripheral levels within hours of exposure, verifying efficient central delivery [4].
When exposure greatly surpassed physiological or consumer-product ranges, citronellol shifted from neuroprotective to neurotoxic. High-dose paradigms produced:
Threshold analyses identified a narrow transition zone between protective and toxic brain concentrations, emphasising the importance of controlled exposure in experimental settings [3].
Citronellol consistently enhanced nuclear factor erythroid 2–related factor 2 transcriptional activity across models: a six-fold induction in rotenone-exposed midbrain [1] and substantive activation in scopolamine-challenged cortex where nuclear factor erythroid 2–related factor 2 binding energy improved by −12.2 kilocalories per mole in molecular-dynamics simulations [5].
Beyond the Parkinson’s disease study (Table 1), scopolamine-impaired mice treated with higher citronellol concentrations displayed catalase activity recovery from 1.6 ± 0.10 to 6.36 ± 0.19 units milligram-protein-¹, superoxide dismutase restoration to 7.28 ± 0.53 units and glutathione elevation to 2.02 ± 0.29 micromoles milligram-protein-¹ [5]. These biochemical adjustments paralleled cognitive improvement in the Morris water maze.
Citronellol lowered tumour necrosis factor alpha, interleukin 6 and nuclear factor kappa-light-chain-enhancer of activated B-cells messenger-RNA expression in HepG2 hepatocyte cultures exposed to high glucose, indicating systemic anti-inflammatory potential that complements central effects [6]. Within the central nervous system, the compound reduced tumour necrosis factor alpha and interleukin 1 beta in both Parkinson’s disease and stroke models (Table 2) [1] [2].
Irritant